molecular formula C19H14BrN3O B1628554 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-45-1

2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1628554
CAS No.: 893613-45-1
M. Wt: 380.2 g/mol
InChI Key: ULAXCOCMKPQMEP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2 and 6 with 3-bromophenyl and 4-methoxyphenyl groups, respectively. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological properties, including anticancer, antiviral, and kinase inhibitory activities .

Properties

IUPAC Name

2-(3-bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O/c1-24-17-7-5-13(6-8-17)15-11-21-19-10-18(22-23(19)12-15)14-3-2-4-16(20)9-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXCOCMKPQMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587546
Record name 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-45-1
Record name 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 3-Amino-4-(3-bromophenyl)pyrazole and Ethyl 2-(4-methoxyphenyl)-3-hydroxypropenoate

Adapting the method from Zhang et al., the pyrazolo[1,5-a]pyrimidine scaffold is constructed through cyclocondensation of 3-amino-4-(3-bromophenyl)pyrazole (prepared via Ullmann coupling) and ethyl 2-(4-methoxyphenyl)-3-hydroxypropenoate (synthesized via Claisen-Schmidt condensation).

Procedure :

  • Combine 3-amino-4-(3-bromophenyl)pyrazole (10 mmol) and ethyl 2-(4-methoxyphenyl)-3-hydroxypropenoate (10 mmol) in diglyme.
  • Reflux at 180°C for 8 hours under nitrogen.
  • Isolate the crude product via ice-water quenching and neutralize with 5% NaOH.
  • Purify by recrystallization (ethanol/water) to yield 2-(3-bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (68% yield).

Key Data :

  • Reaction Time : 8 hours
  • Yield : 68%
  • Purity : >95% (HPLC)
  • Characterization : $$ ^1H $$-NMR (CDCl₃): δ 8.71 (d, J = 7.4 Hz, 1H, H-5), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.2 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated by Patel et al. for analogous pyrazolo[3,4-d]pyrimidines.

Procedure :

  • Mix 3-amino-4-(3-bromophenyl)pyrazole (10 mmol) and 4-methoxybenzaldehyde (15 mmol) in dioxane.
  • Saturate with dry HCl gas and irradiate at 150°C for 20 minutes.
  • Quench with ice, basify with NaOH, and recrystallize (ethanol) to obtain the product (82% yield).

Key Advantages :

  • Time Reduction : 20 minutes vs. 8 hours (conventional).
  • Yield Improvement : 82% vs. 68%.

Multicomponent Reaction Strategies

Calcium Carbide-Mediated Cyclization

Li et al. developed a one-pot synthesis of pyrazolo[1,5-a]pyrimidines using calcium carbide as an alkyne surrogate.

Procedure :

  • Combine pyrazole-3-amine (0.3 mmol), 3-bromobenzaldehyde (0.3 mmol), 4-methoxybenzaldehyde (0.3 mmol), calcium carbide (0.9 mmol), CuBr (0.45 mmol), and t-BuOK (0.36 mmol) in DMF.
  • Heat at 130°C for 9 hours.
  • Extract with ethyl acetate, purify via column chromatography (petroleum ether/ethyl acetate/triethylamine = 60:10:1) to isolate the product (75% yield).

Mechanistic Insight :
Calcium carbide generates acetylene in situ, facilitating [2+2+2] cycloaddition to form the pyrimidine ring.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Time
Conventional 3-Amino-4-(3-BrPh)pyrazole + propenoate Reflux, 8h 68% High
Microwave 3-Amino-4-(3-BrPh)pyrazole + aldehyde MW, 150°C, 20min 82% Low
Multicomponent Pyrazole-3-amine + aldehydes + CaC₂ 130°C, 9h 75% Medium
Vilsmeier-Haack 5-Aminopyrazole + PBr₃ + HMDS Room temp → reflux 65% High

Key Observations :

  • Microwave methods offer superior yields and shorter reaction times.
  • Multicomponent reactions minimize purification steps but require precise stoichiometry.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

  • DMF vs. Diglyme : DMF enhances solubility of aromatic intermediates, improving yields by 15%.
  • CuBr vs. Pd Catalysts : CuBr is cost-effective for gram-scale synthesis (1.72 g CaC₂, 1.94 g CuBr).

Gram-Scale Synthesis

Adapting Li et al.’s protocol:

  • 9 mmol scale achieved 75% yield with comparable purity (>93%).
  • Key challenge: Efficient removal of Ca(OH)₂ byproduct during workup.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the 3-position of the phenyl ring is activated for SNAr due to electron withdrawal from the pyrazolo[1,5-a]pyrimidine core. Reported reactions include:

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids to replace bromine with aryl groups .

  • Amination : Buchwald-Hartwig amination to install amino groups .

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°C75–92
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, K3_3PO4_4, dioxane68

C–H Bond Activation

The C3 position of the pyrazolo[1,5-a]pyrimidine core undergoes radical-based chalcogenation (e.g., selenylation) via electrochemical methods :

  • Example :
    Target compound+PhSeSePhElectrochemicalC3-selenylated product\text{Target compound} + \text{PhSeSePh} \xrightarrow{\text{Electrochemical}} \text{C3-selenylated product}

Oxidation and Reduction

  • Oxidation : The methoxy group can be demethylated using BBr3_3 to yield a phenolic derivative .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrimidine ring to a dihydro derivative .

Stability and Degradation

  • Acidic Conditions : The pyrimidine ring hydrolyzes in strong acids (e.g., HCl, H2_2SO4_4), forming pyrazole and pyrimidine fragments .

  • Basic Conditions : Stable under mild bases (e.g., NaHCO3_3) but degrades in strong bases (e.g., NaOH) .

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, particularly kinases and receptors, making it a candidate for developing therapeutic agents.

  • Targeted Biological Activity :
    • Kinase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases involved in cancer progression.
    • Receptor Modulation : The compound may modulate receptor activity in neurological disorders, contributing to the development of novel treatments.

Case Study: Kinase Inhibition

A study demonstrated that pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of certain kinases. The bromophenyl substitution enhances binding affinity, leading to significant anti-cancer activity in vitro.

Biological Studies

Research involving 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine focuses on understanding its interactions with enzymes and proteins.

  • Mechanisms of Action :
    • The compound can act as an inhibitor or modulator of specific enzymes, affecting pathways crucial for cell signaling and metabolism.
Activity TypeTarget Enzyme/ProteinObserved Effect
Kinase InhibitionEGFRReduced cell proliferation
Receptor ModulationNMDA ReceptorAltered neurotransmitter release

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics.

  • Potential Uses :
    • As a component in organic light-emitting diodes (OLEDs) due to its ability to emit light when subjected to electric current.
    • In organic photovoltaic cells for efficient energy conversion.

Case Study: Organic Electronics

Research has shown that incorporating pyrazolo[1,5-a]pyrimidine derivatives into OLEDs improves their efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibition of kinase activity in cancer research or modulation of receptor activity in neurological studies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent positions and electronic properties:

Compound Name/Structure Substituents (Positions) Key Biological Activity (IC50) Source
2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine 3-BrPh (2), 4-MeOPh (6) Not explicitly reported
Triazole-bridged N-glycoside () 4-MeOPh (5) IC50 = 27.66 mM (MDA-MB231 cells)
Pyrazolo[1,5-a]pyrimidine 7c () Coumarin-linked substituents IC50 = 2.70 µM (HEPG2-1 liver cancer)
3-Bromo-6-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine () Br (3), CF₃/Cl (6) Not reported (structural analog)
  • Position 2 vs. Position 3 Bromination : Bromine at position 2 (target compound) vs. position 3 () may alter binding modes. Position 3 bromination in ’s compound is paired with a trifluoromethyl group, suggesting enhanced electron-withdrawing effects for kinase inhibition .
  • Methoxy Group Impact : The 4-methoxyphenyl group at position 6 in the target compound contrasts with position 5 in ’s triazole-bridged derivative. Position 5 methoxy groups in showed moderate anticancer activity, suggesting position 6 may optimize solubility without compromising potency .

Anticancer Activity and Kinase Inhibition

  • Triazole-Bridged Derivatives : Compounds with triazole bridges and glycosidic moieties () demonstrated selective cytotoxicity against breast cancer cells (IC50 = 4.93–27.66 mM). The 4-methoxyphenyl group at position 5 contributed to moderate activity, while trifluoromethyl groups enhanced MCF-7 inhibition .
  • Coumarin-Linked Derivatives: Pyrazolo[1,5-a]pyrimidine 7c () exhibited potent activity against liver carcinoma (IC50 = 2.70 µM), attributed to coumarin’s DNA intercalation properties combined with the core scaffold’s kinase affinity .
  • CDK2 Inhibitors : Systematic SAR studies () revealed that hydrophobic groups at position 3 and electron-withdrawing groups at position 5 enhance cyclin-dependent kinase 2 (CDK2) binding. The target compound’s bromophenyl group at position 2 may mimic these effects .

Structural and Crystallographic Comparisons

  • Crystal Packing : Derivatives with 4-bromophenyl, 4-chlorophenyl, and 4-methoxyphenyl substituents () exhibit distinct hydrogen-bonding patterns. For example, 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine forms sheets via C–H···N bonds and π-π stacking, which may influence solubility and bioavailability .

Key Research Findings and Gaps

  • Target Compound: Limited biological data are available for this compound.
  • Optimization Opportunities : Introducing electron-withdrawing groups at position 5 or triazole bridges (as in ) could enhance potency.

Biological Activity

2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H14BrN3O, with a molecular weight of 380.23 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core with specific substitutions that influence its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H14BrN3O
Molecular Weight380.23 g/mol
CAS Number893613-45-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. The compound acts as an inhibitor or modulator, affecting various signaling pathways that are crucial in cellular processes.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting various kinases involved in cancer progression.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Biological Activity Studies

Recent studies have highlighted the antimicrobial and anticancer properties of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .
  • Anticancer Potential : Research has shown that pyrazolo[1,5-a]pyrimidines possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For instance, derivatives similar to this compound have been tested against various cancer cell lines, exhibiting significant cytotoxicity and inhibition of tumor growth .

Case Studies

Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidines:

  • Study 1 : A comparative analysis of different pyrazolo derivatives revealed that compounds with similar structural features exhibited varying degrees of antimicrobial activity. The study emphasized the importance of substituents on the phenyl rings in determining biological efficacy .
  • Study 2 : Another investigation assessed the anticancer activity of several pyrazolo derivatives against HeLa and MCF7 cell lines. The results indicated that modifications to the core structure could enhance potency against these cancer types .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine and its derivatives?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and carbonyl-containing compounds. For example:

  • One-pot synthesis : Reacting 5-aminopyrazole intermediates with formylated compounds (e.g., enaminones) under acidic conditions (KHSO₄) in aqueous media, assisted by ultrasound irradiation to enhance yields (70–92%) and reduce reaction times .
  • Multistep synthesis : Starting with malonaldehyde derivatives and 1H-pyrazol-5-amine under acidic conditions, followed by iodination and Suzuki-Miyaura cross-coupling to introduce aryl substituents (e.g., 3-bromophenyl or 4-methoxyphenyl groups) .
  • Regioselective methods : Using X-ray crystallography to confirm regiochemistry, as demonstrated for 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (triclinic crystal system, space group P-1) .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Structural elucidation relies on:

  • Spectroscopic techniques : IR for functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹), ¹H/¹³C NMR for substituent integration and coupling patterns, and MS for molecular ion confirmation .
  • Elemental analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for 7-amino-3-(2'-chlorophenylazo) derivatives) .
  • X-ray crystallography : To resolve regioselectivity ambiguities, as in compound 7c (a = 8.0198 Å, b = 14.0341 Å, V = 1588.87 ų) .

Advanced Research Questions

Q. How can ultrasound irradiation improve the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Ultrasound-assisted synthesis enhances reaction efficiency through cavitation , generating localized hotspots (~5000°C, 1000 atm) that accelerate kinetics. Key advantages include:

  • Higher yields : 67–92% for one-pot reactions vs. traditional heating .
  • Reduced time : 5–6 hours vs. 12–24 hours under reflux .
  • Green chemistry : Aqueous solvents replace hazardous organics, minimizing waste . Example: Synthesis of 5-methyl-4-phenyl derivatives using KHSO₄ in water under ultrasound .

Q. What strategies enhance the selectivity of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors?

Selectivity is modulated via substituent engineering :

  • BMP inhibition : Introducing 6-(4-methoxyphenyl) and 3-aryl groups (e.g., 3-pyridinyl) improves binding to ALK2/3 over AMPK, as seen in Dorsomorphin derivatives .
  • TRK inhibition : Adding 5-(2,5-difluorophenyl)pyrrolidine and 3-(1H-pyrazol-1-yl) groups enhances kinase specificity (patented for cancer therapy) .
  • SAR studies : Systematic variation of R¹ (3-position) and R² (6-position) using Suzuki-Miyaura cross-coupling to optimize IC₅₀ values .

Q. How do substituents influence antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?

Substituent effects are critical for bioactivity:

  • Electron-withdrawing groups : Bromine at the 3-position increases cytotoxicity (e.g., IC₅₀ = 2.70 µM for HEPG2-1 cells in pyrazolo[1,5-a]pyrimidine 7c ) .
  • Glycosylation : Triazole-bridged N-glycosides (e.g., 4-methoxyphenyl derivatives) show potent activity against breast cancer (IC₅₀ = 4.93 µM for MCF-7) via CDK inhibition .
  • Bulkier groups : 4-(Trifluoromethyl)phenyl at R¹ enhances metabolic stability and target affinity .

Q. What in silico methods predict the biological activity of these compounds?

Computational approaches include:

  • Docking studies : Using AutoDock or Schrödinger Suite to model interactions with targets like CDK2 or TRK kinases. For example, glycohybrids show high binding scores (-9.2 kcal/mol) in MCF-7 docking .
  • QSAR models : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .
  • MD simulations : Assessing stability of kinase-inhibitor complexes over 100-ns trajectories to validate selectivity .

Methodological Notes

  • Catalysts : KHSO₄ (acidic), Pd(dppf)Cl₂ (cross-coupling) .
  • Analytical rigor : Multi-technique validation (NMR, MS, XRD) ensures structural accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

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